5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde 5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1350761-03-3
VCID: VC2878168
InChI: InChI=1S/C13H14ClNO/c1-8(2)15-6-10(7-16)12-5-11(14)4-9(3)13(12)15/h4-8H,1-3H3
SMILES: CC1=CC(=CC2=C1N(C=C2C=O)C(C)C)Cl
Molecular Formula: C13H14ClNO
Molecular Weight: 235.71 g/mol

5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde

CAS No.: 1350761-03-3

Cat. No.: VC2878168

Molecular Formula: C13H14ClNO

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde - 1350761-03-3

Specification

CAS No. 1350761-03-3
Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
IUPAC Name 5-chloro-7-methyl-1-propan-2-ylindole-3-carbaldehyde
Standard InChI InChI=1S/C13H14ClNO/c1-8(2)15-6-10(7-16)12-5-11(14)4-9(3)13(12)15/h4-8H,1-3H3
Standard InChI Key MRUZCKAZDXUCAQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1N(C=C2C=O)C(C)C)Cl
Canonical SMILES CC1=CC(=CC2=C1N(C=C2C=O)C(C)C)Cl

Introduction

Chemical Structure and Properties

5-Chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is characterized by its indole core structure with specific substituents: a chloro group at position 5, an isopropyl group at position 1 (the nitrogen position), a methyl group at position 7, and a carbaldehyde (aldehyde) functional group at position 3. This unique arrangement of functional groups contributes to its chemical reactivity and potential biological properties.

Structural Characteristics

The chemical structure features a bicyclic system consisting of a benzene ring fused to a pyrrole ring, which forms the indole core. The presence of the electron-withdrawing chloro group at position 5 affects the electron distribution throughout the molecule, while the isopropyl group at the nitrogen position (N-1) impacts the compound's solubility and three-dimensional configuration. The methyl group at position 7 further influences the electronic properties of the aromatic system, and the aldehyde group at position 3 serves as a reactive site for various chemical transformations .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 5-Chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde

PropertyValueSource
CAS Number1350761-03-3
Molecular FormulaC₁₃H₁₄ClNO
Molecular Weight235.72 g/mol
AppearanceSolid (anticipated based on related compounds)-
SolubilityExpected to be soluble in organic solvents such as chloroform, ethyl acetate, and methanol
Storage ConditionsRecommended storage under inert gas at 2-8°C (extrapolated from similar compounds)

The compound's structural features, particularly the presence of the aldehyde group, make it susceptible to oxidation and reduction reactions. The aldehyde functional group serves as a versatile handle for further chemical modifications, including condensation reactions with various nucleophiles, which expands its utility in organic synthesis .

Chemical Reactivity and Transformations

The reactive aldehyde group in 5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde enables various chemical transformations, making this compound a valuable intermediate in organic synthesis.

Aldehyde Reactions

The aldehyde group at position 3 can undergo numerous reactions, including:

  • Condensation reactions with amines to form imines

  • Reduction to alcohols using reducing agents such as sodium borohydride

  • Oxidation to carboxylic acids

  • Aldol condensations with other carbonyl compounds

  • Wittig reactions to form alkenes

Functionalization at Other Positions

While the chloro, isopropyl, and methyl substituents provide specific electronic and steric properties to the molecule, they can also serve as sites for further functionalization:

  • The chloro group at position 5 can undergo metal-catalyzed cross-coupling reactions

  • The N-isopropyl group can be modified through various N-alkylation or dealkylation processes

  • The methyl group at position 7 can potentially serve as a site for oxidation or radical functionalization

CompoundTest OrganismMIC (μg/mL)Source
Various indolylquinazolinonesStaphylococcus aureus7.80-62.50
Various indolylquinazolinonesStaphylococcus epidermidis7.80-12.50
Various indolylquinazolinonesCandida albicans7.80-62.50

It is important to note that indole derivatives typically show greater activity against Gram-positive bacteria compared to Gram-negative bacteria, with most compounds showing inactivity against Escherichia coli .

Applications in Medicinal Chemistry

The indole scaffold is privileged in medicinal chemistry due to its presence in numerous natural products and pharmaceutical compounds. The specific substitution pattern in 5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde may confer unique biological properties, making it a potential candidate for drug development efforts .

Comparison with Related Compounds

Understanding the structural relationship between 5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde and similar compounds provides valuable insights into its potential properties and applications.

Structural Analogs

Table 3: Comparison of 5-Chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural DifferenceSource
5-Chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde1350761-03-3C₁₃H₁₄ClNO235.72Reference compound
5-Chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde1350761-08-8C₁₃H₁₂ClNO233.70Cyclopropyl instead of isopropyl at N-1
1-Isopropyl-7-methyl-1H-indole-3-carbaldehyde1350760-50-7C₁₃H₁₅NO201.26No chloro substituent at C-5
7-Chloro-1-isopropyl-1H-indole-3-carbaldehyde1350760-88-1C₁₂H₁₂ClNO221.68Chloro at C-7 instead of C-5, no methyl at C-7
5-Chloro-1-methyl-1H-indole-3-carbaldehyde412284-65-2C₁₀H₈ClNO193.63Methyl instead of isopropyl at N-1, no methyl at C-7

Structure-Activity Relationships

The variations in substituents among these related compounds provide insights into potential structure-activity relationships:

  • The position of the chloro substituent (C-5 versus C-7) may affect electronic distribution and biological activity

  • The nature of the N-substituent (isopropyl versus cyclopropyl versus methyl) influences lipophilicity, steric bulk, and potentially receptor binding

  • The presence or absence of the methyl group at C-7 alters the electronic properties of the indole system

These structural relationships suggest that 5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde might possess intermediate properties compared to its analogs, with unique characteristics conferred by its specific substitution pattern.

Research Applications and Future Directions

Current Research Applications

5-Chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde serves multiple purposes in contemporary research:

  • Synthetic Intermediate: The compound can function as a valuable precursor in the synthesis of more complex molecules, particularly those requiring the indole core with specific substitution patterns .

  • Medicinal Chemistry Studies: As part of the indole family, this compound may be included in structure-activity relationship studies for developing new pharmaceutical agents .

  • Material Science Applications: Indole derivatives with similar structures have been explored for their applications in materials science, including as components in organic electronics and photovoltaic materials.

Future Research Directions

Several promising research directions for 5-chloro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde include:

  • Expanded Biological Screening: Comprehensive testing of antimicrobial, antifungal, and anticancer activities would provide valuable insights into this compound's therapeutic potential.

  • Derivatization Studies: The aldehyde group offers opportunities for creating libraries of derivatives through various condensation reactions, potentially yielding compounds with enhanced biological activities.

  • Mechanistic Studies: Understanding the mechanisms by which this and related compounds exert their biological effects could guide the development of more potent and selective agents.

  • Green Chemistry Approaches: Developing environmentally friendly synthesis methods for this compound would align with the growing emphasis on sustainable chemistry practices.

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